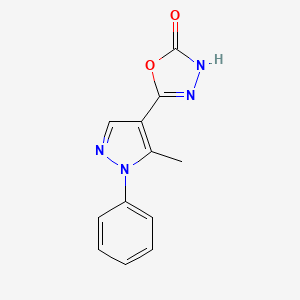
5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one
Descripción general
Descripción
5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one, also known as 5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one, is a heterocyclic compound containing both nitrogen and oxygen atoms. It is an organic compound and is used in many scientific and industrial applications. This compound has been studied extensively for its potential therapeutic and medicinal properties.
Aplicaciones Científicas De Investigación
5-(5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-onehenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one has been studied extensively for its potential therapeutic and medicinal properties. It has been found to have anti-inflammatory, anti-bacterial, anti-fungal, and anti-cancer properties. In addition, it has been shown to have potential applications in the treatment of neurological diseases, such as Alzheimer’s and Parkinson’s disease. Furthermore, it has been studied for its potential applications in the treatment of cardiovascular diseases, diabetes, and obesity.
Mecanismo De Acción
The mechanism of action of 5-(5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-onehenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one is not fully understood. However, it is believed to act by binding to specific receptors in the cell membrane, which then triggers a cascade of biochemical reactions that lead to the desired effect. In addition, it is believed to act by inhibiting the activity of certain enzymes, which can lead to the inhibition of various metabolic pathways.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 5-(5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-onehenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one have been studied extensively. It has been found to have anti-inflammatory, anti-bacterial, anti-fungal, and anti-cancer properties. In addition, it has been shown to have potential applications in the treatment of neurological diseases, such as Alzheimer’s and Parkinson’s disease. Furthermore, it has been studied for its potential applications in the treatment of cardiovascular diseases, diabetes, and obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-(5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-onehenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one in laboratory experiments has several advantages and limitations. One of the advantages is that it can be synthesized relatively easily, making it a cost-effective option for laboratory experiments. In addition, it is a relatively stable compound and can be easily stored and handled. However, it is important to note that this compound has not been approved for use in humans, so it should only be used in laboratory experiments.
Direcciones Futuras
The potential applications of 5-(5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-onehenyl-1H-pyrazol-4-yl)-1,3,4-oxadiaz
Propiedades
IUPAC Name |
5-(5-methyl-1-phenylpyrazol-4-yl)-3H-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c1-8-10(11-14-15-12(17)18-11)7-13-16(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLNWAHSCIGMDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C3=NNC(=O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



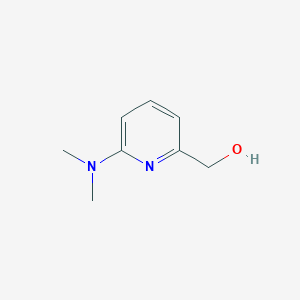
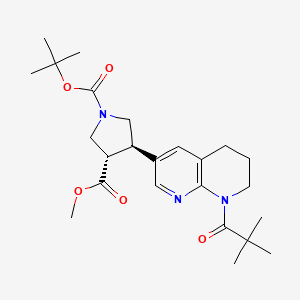
![N-methyl-5-[(methylamino)methyl]furan-2-carboxamide](/img/structure/B1453228.png)
![2-chloro-N-{2-[4-(trifluoromethyl)phenoxy]ethyl}acetamide](/img/structure/B1453229.png)
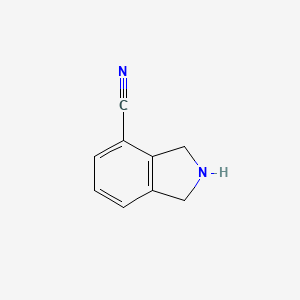
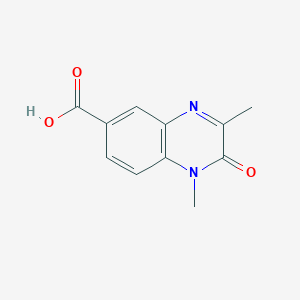
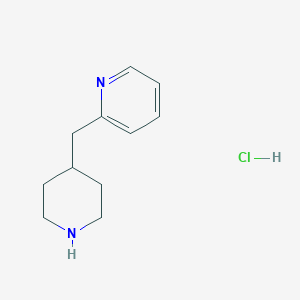

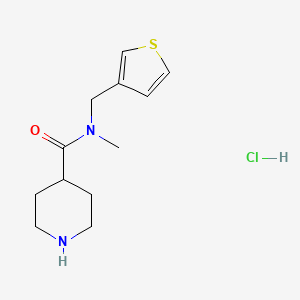
![3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B1453240.png)
![2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide](/img/structure/B1453242.png)
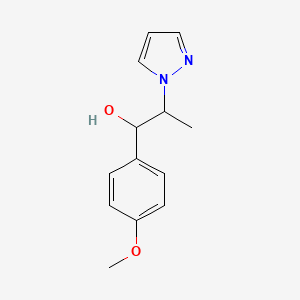

![2-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}acetonitrile](/img/structure/B1453248.png)